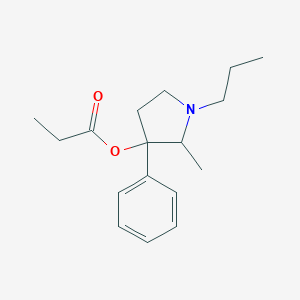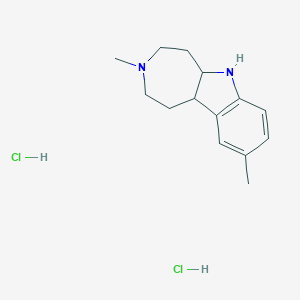
Carazedine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carazedine is a chemical compound that belongs to the class of benzoxazoles. It has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Carazedine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, Carazedine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Carazedine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Carazedine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Carazedine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in animal models. However, one of the limitations of Carazedine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for Carazedine research. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its efficacy in different types of cancer and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, studies could focus on improving its solubility and bioavailability to enhance its therapeutic potential.
Méthodes De Synthèse
Carazedine can be synthesized through a multi-step reaction process starting from 2-aminobenzoxazole. The reaction involves the use of different reagents such as acetyl chloride, sodium hydroxide, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
Carazedine has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent. It has also demonstrated anti-inflammatory and neuroprotective effects in animal models.
Propriétés
Numéro CAS |
19971-17-6 |
|---|---|
Nom du produit |
Carazedine |
Formule moléculaire |
C14H22Cl2N2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
Clé InChI |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
SMILES canonique |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Synonymes |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




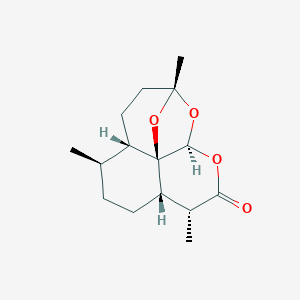

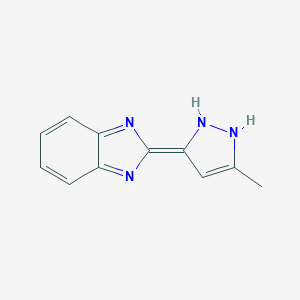

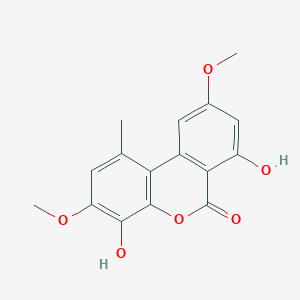
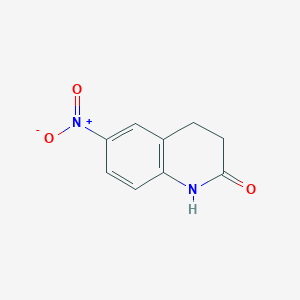

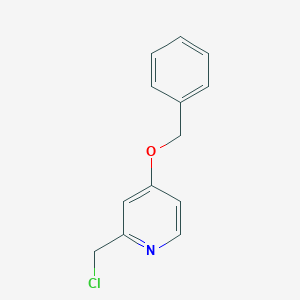


![(2S,3S,4S,5R,6S)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B22668.png)

